molecular formula C10H9NO2 B11911633 2-Methylindolizine-3-carboxylic acid

2-Methylindolizine-3-carboxylic acid

Cat. No.: B11911633
M. Wt: 175.18 g/mol
InChI Key: RCEOGLOVJURLIP-UHFFFAOYSA-N
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Description

2-Methylindolizine-3-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and significant roles in medicinal chemistry. The structure of this compound consists of a fused pyrrole and pyridine ring system with a carboxylic acid group at the third position and a methyl group at the second position.

Chemical Reactions Analysis

Types of Reactions

2-Methylindolizine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Methylindolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit DNA topoisomerase I, which is crucial for DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    Indole: An isomer of indolizine with a similar fused ring structure but different biological activities.

    Pyrrole: A simpler nitrogen-containing heterocycle that serves as a building block for more complex structures.

    Quinoline: Another nitrogen-containing heterocycle with significant medicinal importance.

Uniqueness

2-Methylindolizine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methylindolizine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-6-8-4-2-3-5-11(8)9(7)10(12)13/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEOGLOVJURLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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